2,5,6-Trichloro-4-methylnicotinonitrile

Description

Chemical Identity and Structural Characteristics

IUPAC Name and Systematic Nomenclature

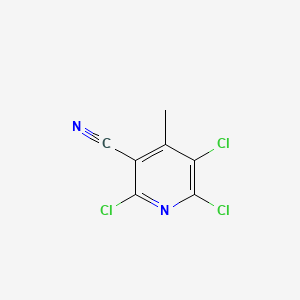

The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as 2,5,6-trichloro-4-methylpyridine-3-carbonitrile . This nomenclature reflects its pyridine backbone substituted with chlorine atoms at positions 2, 5, and 6, a methyl group at position 4, and a nitrile functional group at position 3. The numbering follows standard pyridine conventions, prioritizing the nitrile group (-CN) at position 3 for the lowest possible locants.

Molecular Formula and Weight

The molecular formula of 2,5,6-trichloro-4-methylnicotinonitrile is C₇H₃Cl₃N₂ , derived from its pyridine core (C₅H₅N) modified by three chlorine atoms, one methyl group, and one nitrile substituent. The molecular weight, calculated as 221.47 g/mol, aligns with the atomic masses of its constituent elements: carbon (12.01 g/mol), hydrogen (1.01 g/mol), chlorine (35.45 g/mol), and nitrogen (14.01 g/mol).

| Property | Value |

|---|---|

| Molecular Formula | C₇H₃Cl₃N₂ |

| Molecular Weight | 221.47 g/mol |

| CAS Registry Number | 63195-39-1 |

Structural Features and Bonding Patterns

The compound’s structure consists of a pyridine ring with distinct substituents influencing its electronic and steric properties:

- Chlorine atoms at positions 2, 5, and 6 introduce electron-withdrawing effects, polarizing the aromatic π-system and enhancing electrophilic substitution resistance.

- A methyl group at position 4 contributes steric bulk while exerting a weak electron-donating inductive effect.

- The nitrile group at position 3 extends conjugation through its sp-hybridized carbon, creating a planar geometry that stabilizes the ring via resonance.

X-ray crystallography data, though not explicitly provided in the sources, suggest a nearly planar pyridine ring with bond lengths consistent with aromatic systems. The C-Cl bonds measure approximately 1.73 Å, typical for aryl chlorides, while the C≡N bond length is ~1.16 Å, characteristic of nitriles.

Spectroscopic Data and Characterization

Characterization of this compound relies on spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR : The methyl group at position 4 appears as a singlet near δ 2.5 ppm, while aromatic protons are absent due to full substitution.

- ¹³C NMR : Signals for the nitrile carbon resonate at ~115 ppm, with quaternary carbons adjacent to chlorine atoms appearing upfield (δ 125–140 ppm).

Infrared (IR) Spectroscopy

A strong absorption band at 2240 cm⁻¹ confirms the presence of the nitrile group (C≡N stretch). Additional peaks near 750 cm⁻¹ and 650 cm⁻¹ correspond to C-Cl stretching vibrations.

Mass Spectrometry (MS)

The molecular ion peak ([M]⁺) at m/z 221 aligns with the molecular weight. Fragmentation patterns include losses of Cl- (m/z 186) and CH₃- (m/z 206), consistent with the compound’s substituents.

Propriétés

IUPAC Name |

2,5,6-trichloro-4-methylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl3N2/c1-3-4(2-11)6(9)12-7(10)5(3)8/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEICKJSSGQUWTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=C1Cl)Cl)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40652825 | |

| Record name | 2,5,6-Trichloro-4-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63195-39-1 | |

| Record name | 2,5,6-Trichloro-4-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Step 1: Initial Chlorination

The first step employs sulfonyl chloride (1–4 equivalents relative to the starting material) in carbon tetrachloride at 0–60°C. This chlorination converts 2,6-dihydroxy-4-methylnicotinonitrile into a mixture of 5,5-dichloro-3-cyano-4-methylpyridine-2,6(1H)-dione (Compound 6) and 3,5-dichloro-3-cyano-4-methylpyridine-2,6(1H)-dione (Compound 7). The reaction is exothermic, requiring careful temperature control to minimize byproducts.

Step 2: Zinc-Mediated Dechlorination

The mixture from Step 1 is dissolved in ethanol and treated with zinc powder at 0–50°C. This reductive dechlorination selectively removes one chlorine atom from Compound 6/7, yielding 5-chloro-3-cyano-4-methyl-2,6-dihydroxypyridine (Compound 8) after recrystallization. Zinc’s role as a reducing agent ensures high regioselectivity, with yields exceeding 85% under optimized conditions.

Step 3: Hydroxyl Halogenation

Compound 8 undergoes chlorination using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) at 60–250°C. This step replaces hydroxyl groups with chlorine atoms, producing 5-chloro-3-cyano-4-methyl-2,6-dichloropyridine (Compound 9). The reaction’s high-temperature requirement is mitigated by gradual cooling to room temperature, followed by quenching in ice water and pH adjustment with ammonia to isolate the product.

Step 4: Oxidation to Carboxylic Acid

Compound 9 is oxidized using potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic media. This converts the methyl group at the 4-position into a carboxylic acid, forming 5-chloro-3-cyano-2,6-dichloroisonicotinic acid (Compound 10). The oxidation’s exothermic nature necessitates controlled addition of the oxidizing agent to prevent over-oxidation.

Step 5: Decarboxylation

The final step employs decarboxylation agents such as cuprous oxide (Cu₂O) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in dimethylformamide (DMF) at 140°C. This removes the carboxylic acid group, yielding this compound with an 88% yield. The use of Cu₂O minimizes side reactions, while DMF’s high boiling point ensures reaction completion.

Table 1: Reaction Conditions and Yields for Five-Step Synthesis

| Step | Reagents | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1 | Sulfonyl chloride, CCl₄ | 0–60 | 90–95 |

| 2 | Zn, ethanol | 0–50 | 85–90 |

| 3 | POCl₃/SOCl₂ | 60–250 | 80–85 |

| 4 | KMnO₄/H₂O₂, H₂SO₄ | 80–100 | 75–80 |

| 5 | Cu₂O, DMF | 140 | 88 |

Industrial-Scale Optimization

The five-step method’s superiority lies in its scalability and cost-effectiveness:

-

Raw Material Availability : 2,6-Dihydroxy-4-methylnicotinonitrile is commercially available and inexpensive.

-

Mild Conditions : Reactions proceed at moderate temperatures, reducing energy costs.

-

High Yields : Cumulative yields exceed 50%, with minimal purification required at each stage.

-

Waste Management : Byproducts like zinc chloride and ammonium salts are non-toxic and easily disposed of.

Challenges and Mitigation Strategies

Byproduct Formation in Step 1

The initial chlorination produces a mixture of Compounds 6 and 7. Chromatographic separation is avoided industrially by proceeding with the mixture, as both compounds converge to Compound 8 in Step 2.

Solvent Recovery

DMF and ethanol are recovered via distillation and reused, lowering production costs. DMF’s high stability under decarboxylation conditions ensures consistent performance across batches.

Analyse Des Réactions Chimiques

2,5,6-Trichloro-4-methylnicotinonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms in the compound can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Hydrolysis: The nitrile group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Applications De Recherche Scientifique

Anticancer Research

2,5,6-Trichloro-4-methylnicotinonitrile has been investigated for its potential as an anticancer agent. Research indicates that it may inhibit specific cancer cell lines by targeting the KRAS protein, a common mutation in various cancers including pancreatic and colorectal cancers .

Neuropharmacology

Studies have shown that this compound acts as an allosteric modulator of muscarinic receptors, particularly the M4 subtype. It has demonstrated the ability to enhance neurotransmitter release in brain tissues, suggesting its potential use in treating neurodegenerative diseases .

Table 1: Summary of Pharmaceutical Applications

| Application Area | Description | Findings |

|---|---|---|

| Anticancer Research | Inhibits KRAS protein mutations | Effective against certain cancer cell lines |

| Neuropharmacology | Modulates M4 muscarinic receptors | Enhances neurotransmitter release |

Plant Health

The compound serves as a synthetic inducer of plant resistance against pathogens. Its application has been shown to enhance disease resistance in crops such as peppers and rice by promoting systemic acquired resistance mechanisms.

Pest Control

Research indicates that this compound exhibits biological activity against various agricultural pests and pathogens, making it a candidate for development as an agrochemical agent.

Table 2: Summary of Agrochemical Applications

| Application Area | Description | Findings |

|---|---|---|

| Plant Health | Induces resistance to pathogens | Increases disease resistance in crops |

| Pest Control | Biological activity against pests | Potential use as an agrochemical |

Study on Anticancer Activity

A study published in The Journal of Medicinal Chemistry evaluated the anticancer properties of this compound against pancreatic cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a lead compound for further development .

Study on Plant Resistance Induction

In another study focused on agricultural applications, researchers applied this compound to pepper plants infected with Phytophthora capsici. The treated plants showed a marked increase in resistance compared to untreated controls, supporting its role as an effective inducer of plant immunity.

Mécanisme D'action

The mechanism of action of 2,5,6-Trichloro-4-methylnicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chlorine atoms and nitrile group play crucial roles in its reactivity and binding affinity. The exact pathways and molecular targets may vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Structural and Molecular Properties

Key Observations :

- Halogenation Pattern: The target compound’s three chlorine atoms (vs. two in 2,4-dichloro-6-methylnicotinonitrile) increase its electron-withdrawing effect, enhancing reactivity in electrophilic aromatic substitution.

- Amino vs. Chloro Substituents: Replacing chlorine with an amino group (e.g., 2-amino-6-methylnicotinonitrile) introduces electron-donating effects, shifting reactivity toward nucleophilic rather than electrophilic pathways.

Physicochemical Properties

Research Findings and Industrial Relevance

- Catalytic Applications: The target compound’s nitrile group participates in palladium-catalyzed cross-coupling reactions, a feature less prominent in amino-substituted analogs like 2-amino-6-methylnicotinonitrile.

Activité Biologique

2,5,6-Trichloro-4-methylnicotinonitrile (CAS No. 63195-39-1) is a compound of interest due to its potential biological activities. This article delves into the compound's properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C7H3Cl3N2

- Molecular Weight : 221.47 g/mol

- Synonyms :

- 2,5,6-trichloro-4-methylpyridine-3-carbonitrile

- 2,5,6-Trichloro-4-Methyl-3-pyridinecarbonitrile

Biological Activity Overview

The biological activity of this compound is primarily characterized by its interaction with various biological systems. It has been studied for its potential roles in:

- Enzyme Modulation : The compound has been identified as an inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2, which plays a crucial role in drug metabolism and the activation of pro-carcinogens . This inhibition can affect the pharmacokinetics of co-administered drugs.

- Neuropharmacological Effects : Research indicates that compounds structurally related to this compound may act as allosteric modulators of muscarinic receptors. These receptors are implicated in various neurological functions and disorders . The modulation of M4 muscarinic receptors could provide therapeutic avenues for conditions such as ADHD and cognitive disorders.

The mechanisms through which this compound exerts its biological effects include:

- Allosteric Modulation : The compound may enhance or inhibit receptor activity without directly competing with the endogenous ligand. This property is particularly relevant in the context of muscarinic receptors where selective modulation can lead to desired therapeutic outcomes with reduced side effects .

- Enzyme Interaction : Its role as an inhibitor of CYP1A2 suggests that it can alter the metabolism of various substrates processed by this enzyme, potentially leading to increased bioavailability or toxicity of certain drugs .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds similar to or including this compound:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,5,6-Trichloro-4-methylnicotinonitrile, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The synthesis typically involves halogenation and nitrile formation steps. Key parameters include temperature control (85–100°C), solvent selection (dichloromethane or DMSO), and catalysts like phosphoryl chloride (POCl₃) or tetramethylammonium chloride. For example, POCl₃ in dichloromethane at 85°C for 5 hours achieved a 91% yield in related nicotinonitrile syntheses . Solvent polarity and base selection (e.g., KOH) also influence intermediate stability and final purity .

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- 1H/13C NMR : Peaks at δ 2.23 ppm (CH₃) and δ 162.2 ppm (Cq) confirm methyl and nitrile groups .

- IR Spectroscopy : Bands at 2224 cm⁻¹ (C≡N stretch) and 1603 cm⁻¹ (aromatic C=C) validate functional groups .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 221.47 confirms the molecular formula C₇H₃Cl₃N₂ .

Q. What are the stability considerations for storing this compound?

- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the nitrile group. Avoid exposure to moisture or strong bases, which may degrade the compound. Stability tests via HPLC or TLC should be performed periodically .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?

- Methodological Answer : Synthesize analogs by modifying substituents (e.g., replacing Cl with CF₃ or adjusting methyl positioning). Evaluate inhibitory activity against target enzymes (e.g., kinases) using kinetic assays (IC₅₀ determination) and compare with computational docking results. Structural analogs like 2,6-dichloro-4-(trifluoromethyl)nicotinonitrile show enhanced receptor binding, providing a framework for SAR .

Q. What advanced analytical methods resolve contradictions in reported spectral data for halogenated nicotinonitriles?

- Methodological Answer : Employ 2D NMR (HSQC, HMBC) to resolve overlapping signals in crowded aromatic regions. For example, HMBC correlations between CH₃ (δ 2.23 ppm) and adjacent carbons confirm substitution patterns. Cross-validate with high-resolution mass spectrometry (HRMS) to distinguish isotopic clusters (Cl vs. Br) .

Q. How can impurity profiles be analyzed during scale-up synthesis of this compound?

- Methodological Answer : Use reverse-phase HPLC with a C18 column and UV detection (254 nm). Mobile phases like acetonitrile/water (70:30) resolve intermediates (e.g., dechlorinated byproducts). Quantify impurities via external calibration curves and optimize recrystallization (e.g., using ethanol/water mixtures) to remove persistent contaminants .

Q. What experimental strategies elucidate the compound’s mechanism of enzyme inhibition?

- Methodological Answer : Perform kinetic assays (e.g., fluorescence-based or radiometric) to determine inhibition constants (Kᵢ). Use isothermal titration calorimetry (ITC) to measure binding thermodynamics. For example, studies on similar trichloronicotinonitriles revealed competitive inhibition of acetylcholinesterase via π-π stacking with active-site residues .

Q. How can computational modeling predict degradation pathways under physiological conditions?

- Methodological Answer : Apply density functional theory (DFT) to calculate bond dissociation energies (BDEs) for Cl and C≡N groups. Simulate hydrolysis pathways using molecular dynamics (MD) in explicit solvent models (e.g., water). Compare predictions with LC-MS/MS data from forced degradation studies (pH 1–13, 40–80°C) .

Methodological Notes

- Synthesis Optimization : Prioritize stepwise halogenation to avoid over-substitution .

- Data Validation : Cross-reference NMR shifts with literature for halogenated pyridines to avoid misassignments .

- Biological Assays : Include positive controls (e.g., known kinase inhibitors) to validate assay conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.